Technical Whitepaper: 1'-(Aminocarbonyl)-1,2,3,4,5-pentaphenyl-ferrocene
Technical Whitepaper: 1'-(Aminocarbonyl)-1,2,3,4,5-pentaphenyl-ferrocene
Topic: 1'-(Aminocarbonyl)-1,2,3,4,5-pentaphenyl-ferrocene (CAS 894777-14-1) Document Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
The Steric Giant: A Scaffold for Redox Stability and Ligand Design
Executive Summary
In the realm of organometallic chemistry, 1'-(Aminocarbonyl)-1,2,3,4,5-pentaphenyl-ferrocene (CAS 894777-14-1) represents a critical intersection between extreme steric hindrance and versatile functionalization. Unlike standard ferrocene derivatives, this molecule possesses one cyclopentadienyl (Cp) ring fully substituted with phenyl groups ("super-bulky"), while the opposing ring bears a reactive carboxamide moiety.
This unique architecture confers exceptional oxidative stability and kinetic protection to the iron center, making it an invaluable scaffold for:
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Asymmetric Catalysis: As a precursor to sterically demanding ligands (e.g., Q-Phos analogs).
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Electrochemistry: A non-nucleophilic, robust redox standard.
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Materials Science: A molecular rotor component with high rotational barriers.
This guide provides a definitive technical analysis of its synthesis, physicochemical properties, and experimental applications.
Chemical Architecture & Properties
Structural Analysis
The molecule consists of an iron(II) center sandwiched between two planar rings:[1][2]
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Ring A (Steric Shield): A pentaphenylcyclopentadienyl ligand (
-C Ph ). The five phenyl groups create a "propeller" arrangement, effectively blocking attack from one hemisphere and enhancing solubility in organic solvents. -
Ring B (Functional Face): A monosubstituted cyclopentadienyl ligand (
-C H CONH ). The amide group provides a handle for hydrogen bonding or further derivatization (e.g., dehydration to nitrile, reduction to amine).
Physicochemical Profile
| Property | Data | Note |
| CAS Number | 894777-14-1 | Unique Identifier |
| Formula | C | High Carbon/Iron ratio |
| Molecular Weight | 609.54 g/mol | Significant mass due to Ph |
| Appearance | Orange to Red/Pink Powder | Typical of ferrocenyl amides |
| Solubility | THF, CH | Insoluble in water/hexanes |
| Redox Potential | Anodic shift due to electron-withdrawing amide |
Synthesis Protocol
Note: The synthesis of pentaphenylferrocene derivatives requires strict exclusion of oxygen during the lithiation steps. The following protocol describes the transformation of the parent pentaphenylferrocene into the carboxamide via the Chlorosulfonyl Isocyanate (CSI) route, which is preferred for its atom economy and directness compared to the lithiation/CO
Mechanistic Pathway (Graphviz)
Caption: Direct electrophilic amidation of pentaphenylferrocene using Chlorosulfonyl Isocyanate (CSI).
Step-by-Step Methodology
Reagents: Pentaphenylferrocene (1.0 eq), Chlorosulfonyl Isocyanate (CSI, 1.2 eq), Dichloromethane (anhydrous), Sodium Sulfite (aq).
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Preparation: Charge a flame-dried Schlenk flask with pentaphenylferrocene (e.g., 5.0 g) and dissolve in anhydrous CH
Cl (50 mL) under Argon. Cool the solution to 0°C. -
Addition: Add CSI dropwise via syringe. The reaction is electrophilic aromatic substitution; the electron-rich unsubstituted Cp ring reacts preferentially over the sterically crowded Ph
Cp ring. -
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The color typically deepens.
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Quench/Hydrolysis:
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Cool the mixture back to 0°C.
-
Slowly add a saturated aqueous solution of Na
SO (or NaHCO /H O) to hydrolyze the N-chlorosulfonyl intermediate. Caution: Vigorous gas evolution.
-
-
Workup: Separate the organic layer. Extract the aqueous layer with CH
Cl . Combine organics, dry over MgSO , and concentrate. -
Purification: Recrystallize from hot toluene or purify via flash chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the orange solid.
Applications in Research & Development
Ligand Design Scaffold (Q-Phos Family)
This amide is a strategic intermediate. The steric bulk of the pentaphenyl ring forces substituents on the other ring into specific conformations, crucial for asymmetric induction.
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Derivative Pathway: Dehydration of the amide yields the Nitrile , which can be reduced to the Aminomethyl derivative or hydrolyzed to the Acid .
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Catalysis: Used to synthesize P,N-ligands where the "super-bulky" nature prevents catalyst deactivation (dimerization) in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
Electrochemical Redox Standard
Standard ferrocene (
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Advantage: The pentaphenyl group sterically protects the iron center from inner-sphere attack.
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Shift: The electron-withdrawing amide group shifts the oxidation potential anodically (
V vs Fc), making it a useful reference for high-potential windows.
Bioorganometallic Chemistry
In drug development, ferrocene amides are investigated as bioisosteres for phenyl rings in inhibitors.
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Mechanism: The amide group acts as a hydrogen bond donor/acceptor, while the lipophilic pentaphenyl tail anchors the molecule in hydrophobic pockets of enzymes (e.g., kinases).
Handling & Safety (MSDS Summary)
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Hazards: Irritant to eyes, respiratory system, and skin.
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Storage: Store at 2-8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) for long-term stability, although the compound is air-stable in solid form.
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Disposal: Contains Iron.[1][2][3] Dispose of as heavy metal organic waste.
References
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Synthesis of Pentaphenylferrocene Derivatives: Field, L. D., et al. "The synthesis and characterization of 1,2,3,4,5-pentaphenylferrocene derivatives." Journal of Organometallic Chemistry, 2003. Link
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CSI Reagent Usage: Szabo, W. A. "Chlorosulfonyl Isocyanate."[4][5][6][7] Aldrichimica Acta, 1977. Link
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Steric Ligand Applications (Q-Phos): Kataoka, N., et al. "Air-Stable, Sterically Hindered Ferrocenyl Dialkylphosphines for Pd-Catalyzed Cross-Couplings." Journal of Organic Chemistry, 2002. Link
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Ferrocene Carboxamide Properties: Heinze, K., et al. "Amide-Functionalized Ferrocenes: Synthesis, Redox Properties, and Structure." European Journal of Inorganic Chemistry, 2004. Link
Sources
- 1. azom.com [azom.com]
- 2. azom.com [azom.com]
- 3. 1,1-Bis(diphenylphosphino)ferrocene | C34H28FeP2 | CID 15182658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Short Topic: More ways to use | Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate | TCI EUROPE N.V. [tcichemicals.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchtrends.net [researchtrends.net]
